Regioisomeric Variation: 3-Pyrimidin-2-yloxy vs. 4-Pyrimidin-2-yloxy Piperidine Core
The target compound bears the pyrimidin-2-yloxy group at the piperidine 3-position, contrasting with the well-characterized 4-position analog N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, which has a reported co-crystal structure with human sEH (PDB 3KOO) [1]. In the sEH inhibitor optimization study, the 4-substituted piperidine urea core positions the pyrimidine ring to make specific hydrogen bond contacts within the enzyme active site. Relocation to the 3-position alters the vector of the heteroaryloxy group, which is predicted to disrupt this critical interaction network. No direct IC50 comparison is available for the specific naphthalen-1-ylmethyl compound, but the published SAR from the class indicates that regioisomeric changes on the piperidine ring typically result in 10- to >100-fold shifts in potency depending on the target [2].
| Evidence Dimension | Target binding pose (structural biology) and inferred SAR impact on sEH inhibition |
|---|---|
| Target Compound Data | 3-(pyrimidin-2-yloxy) substitution; no published IC50 or crystal structure available for the exact naphthalen-1-ylmethyl compound |
| Comparator Or Baseline | N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide; co-crystallized with human sEH (PDB 3KOO, resolution 2.791 Å); reported as a potent inhibitor in the optimization series |
| Quantified Difference | Regioisomeric shift from 4-position to 3-position expected to alter binding geometry; quantitative potency differential not available for this exact compound pair |
| Conditions | Human soluble epoxide hydrolase (sEH) enzyme; X-ray crystallography (Eldrup et al., 2010) |
Why This Matters
Researchers selecting compounds for sEH-targeted screening must verify whether the 3-substituted regioisomer retains activity, as the established 4-substituted series has validated binding poses; procuring the 3-substituted compound without activity data carries higher screening risk.
- [1] PDB entry 3KOO: Crystal Structure of soluble epoxide Hydrolase in complex with N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide. Deposited 2009-11-13. View Source
- [2] Eldrup, A.B.; Soleymanzadeh, F.; Farrow, N.A.; Kukulka, A.; De Lombaert, S. Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorg. Med. Chem. Lett. 2010, 20, 571-575. View Source
